1,10-Phenanthroline
Overview
Description
1,10-Phenanthroline (phen) is a heterocyclic organic compound with a versatile structure that has made it a popular ligand in coordination chemistry. Its unique properties allow it to bind with various metal ions, resulting in complexes that can exhibit intense luminescence or interact with DNA, sometimes inducing DNA cleavage. Phenanthroline's rigid structure can impart a high degree of pre-organization to ligands, making it a selective complexing agent. It has been used to develop molecular chemosensors, ionophores, and intercalating agents for polynucleotides .
Synthesis Analysis
The synthesis of phenanthroline derivatives has been explored in various studies. For example, a novel 1:1 proton-transfer compound containing 1,10-phenanthroline was synthesized from the reaction of 2,6-pyridinediamine and 1,10-phenanthroline-2,9-dicarboxylic acid. This compound was used to prepare the first anionic complex containing [phendc]2(-), which was structurally characterized . Additionally, new approaches to the synthesis of 4,7-dichloro-1,10-phenanthrolines and their derivatives have been developed, with their properties characterized by a range of spectroscopic techniques .
Molecular Structure Analysis
The molecular structure of 1,10-phenanthroline-based compounds has been extensively studied. For instance, the crystal structure of a cobalt complex containing phenanthroline was determined, revealing a monoclinic system with specific unit cell dimensions . Single-crystal X-ray diffraction measurements were also used to determine the structures of various 1,10-phenanthroline derivatives, providing insights into their molecular configurations .
Chemical Reactions Analysis
Phenanthroline participates in various chemical reactions. It has been shown to interact with KO(t)Bu to form the 1,10-phenanthroline radical anion, which is a key intermediate for the activation of aryl bromides by electron transfer . The electrochemical behavior of phenanthroline has also been studied, with findings indicating its potential for selective recognition of copper ions and hydrogen peroxide sensing .
Physical and Chemical Properties Analysis
The physical and chemical properties of phenanthroline and its complexes have been the subject of several studies. Phenanthroline has been used as a complexing agent for on-line sorbent extraction/preconcentration with flow injection–flame atomic absorption spectrometry, demonstrating its ability to form stable complexes with metals like copper, cadmium, and cobalt . The electrochemical properties of selected 1,10-phenanthroline derivatives were investigated using cyclic voltammetry, revealing their redox potentials and molecular orbital distributions . Furthermore, the synthesis and characterization of 1,10-phenanthroline-mono-N-oxides have been reported, with a correlation found between the basicity of the compounds and the electronic effects of substituents on the aromatic ring .
Scientific Research Applications
Luminescent Molecules and Metal Complexes
1,10-Phenanthroline serves as a fundamental building block in the synthesis of UV-Vis-NIR luminescent organic derivatives and coordination compounds. These compounds are created by exploiting the chemical versatility of 1,10-phenanthroline, despite it being a weakly fluorescent molecule itself. Such luminescent molecules and metal complexes find applications in analytical and technological fields, contributing significantly to advancements in these areas (Accorsi, Listorti, Yoosaf, & Armaroli, 2009).
Chemosensing and DNA Interaction
1,10-Phenanthroline-based ligands have been synthesized and used as molecular chemosensors for metal cations and anions, as well as intercalating agents for polynucleotides. These applications leverage the ligand's ability to bind selectively with metal ions and its interaction with DNA through intercalation, which can induce DNA cleavage in some cases. This makes phenanthroline-derived ligands valuable in developing new diagnostic tools and therapeutic agents (Bencini & Lippolis, 2010).
Electrochemical Sensing
The electrochemical properties of 1,10-phenanthroline have been harnessed for selective recognition of ions like copper and for sensing applications such as hydrogen peroxide detection. These applications are based on the electro-oxidation of phenanthroline and its derivatives, demonstrating the compound's potential in creating sensitive and selective sensors for environmental and biological monitoring (Gayathri & Kumar, 2014).
Biological Applications
1,10-Phenanthroline and its derivatives have also shown promise in biological applications, particularly in the synthesis of organic salts for antibacterial purposes. The structural modification of phenanthroline to reduce toxicity while retaining its DNA intercalation ability highlights its potential in medicinal chemistry. Such modifications can lead to new therapeutic agents with improved efficacy and safety profiles (Abebe, Atlabachew, Liyew, & Ferede, 2018).
Safety And Hazards
Future Directions
1,10-Phenanthroline forms a stable complex with Fe (II) ion called ferroin, which is used as an indicator in Fe (II) salt titrations . Ferroin is also used in the determination of other metals, such as nickel, ruthenium, and silver . This makes it a versatile starting material for synthetic organic, inorganic, and supramolecular chemistry .
properties
IUPAC Name |
1,10-phenanthroline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8N2/c1-3-9-5-6-10-4-2-8-14-12(10)11(9)13-7-1/h1-8H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGEZNRSVGBDHLK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C3=C(C=CC=N3)C=C2)N=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
16561-55-0 (zinc salt), 21532-74-1 (monoperchlorate), 22802-96-6 (hydrochloride), 3829-86-5 (mono-hydrochloride) | |
Record name | 1,10-Phenanthroline | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000066717 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID1025857 | |
Record name | 1,10-Phenanthroline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1025857 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, White solid; [Merck Index] Hygroscopic solid; [Sigma-Aldrich MSDS] | |
Record name | 1,10-Phenanthroline | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1,10-Phenanthroline | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/16277 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Boiling Point |
> 300 °C | |
Record name | 1,10-Phenanthroline | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB02365 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Solubility |
>27 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID11533040 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Record name | 1,10-Phenanthroline | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB02365 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Vapor Pressure |
0.0000523 [mmHg] | |
Record name | 1,10-Phenanthroline | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/16277 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
1,10-Phenanthroline | |
CAS RN |
66-71-7 | |
Record name | 1,10-Phenanthroline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=66-71-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,10-Phenanthroline | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000066717 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,10-Phenanthroline | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB02365 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | 1,10-phenanthroline | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=203545 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1,10-Phenanthroline | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1,10-Phenanthroline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1025857 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,10-phenanthroline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.572 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | O-PHENANTHROLINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W4X6ZO7939 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Synthesis routes and methods IV
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.